Einecs 249-903-3
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 249-903-3 is a regulatory identifier for a chemical compound used in industrial and research applications. These compounds often exhibit distinct physicochemical properties, including molecular weights between 180–230 g/mol, moderate aqueous solubility, and bioactivity profiles relevant to drug discovery (e.g., enzyme inhibition, receptor binding) .
Properties
CAS No. |
29868-01-7 |
|---|---|
Molecular Formula |
C6H13NO6 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-aminoethanol;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O5.C2H7NO/c5-2(4(8)9)1-3(6)7;3-1-2-4/h2,5H,1H2,(H,6,7)(H,8,9);4H,1-3H2 |
InChI Key |
VBDYEDRMGZAREE-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 249-903-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they generally follow standardized procedures to maintain consistency and quality .
Chemical Reactions Analysis
Einecs 249-903-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. Major products formed from these reactions are typically analyzed to ensure they meet the required specifications .
Scientific Research Applications
Einecs 249-903-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies related to cellular processes. In medicine, it could be involved in the development of new drugs or therapies. Industrial applications include its use in manufacturing processes and product formulations .
Mechanism of Action
The mechanism of action of Einecs 249-903-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for optimizing its applications in different fields .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares EINECS 249-903-3 with two structurally and functionally analogous compounds: CAS 918538-05-3 (a dichloropyrrolotriazine) and CAS 79349-82-9 (a pyridine-sulfonamide derivative). These compounds were selected based on their shared heterocyclic frameworks and applications in medicinal chemistry .
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Structural Similarities :
- All three compounds feature nitrogen-rich heterocycles, enabling interactions with biological targets like enzymes or DNA .
- CAS 918538-05-3 and this compound share identical molecular formulas, suggesting isomeric relationships or substituent variations .
Functional Differences :
- Solubility : CAS 79349-82-9 exhibits superior aqueous solubility (Log S = -3.2) compared to the chlorinated triazines, likely due to its sulfonamide group .
- Safety Profile : this compound and CAS 918538-05-3 carry irritant warnings, whereas CAS 79349-82-9 lacks hazard classifications, making it preferable for lab use .
Applications :
- This compound and CAS 918538-05-3 are prioritized in pesticide synthesis due to their halogenated stability .
- CAS 79349-82-9’s high bioavailability makes it a candidate for pharmacokinetic optimization in drug development .
Methodological Considerations
The comparison leverages Read-Across Structure-Activity Relationships (RASAR), a machine learning approach that clusters EINECS compounds with annotated analogues (e.g., REACH Annex chemicals) to predict toxicity and bioactivity . For instance, a RASAR model using 1,387 labeled compounds achieved 95% coverage of 33,000 EINECS chemicals, highlighting the efficiency of similarity-based clustering (Figure 7 in ). This method reduces reliance on exhaustive experimental data, particularly for understudied EINECS entries like 249-903-3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
